D-Glutamine, N-(triphenylmethyl)-

Descripción general

Descripción

D-Glutamine, N-(triphenylmethyl)-: is an organic compound that is a derivative of D-glutamine. It is characterized by the presence of a triphenylmethyl (trityl) group attached to the nitrogen atom of the glutamine molecule. This compound is often used in peptide synthesis and as a protecting group for amino acids due to its stability and ease of removal under specific conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamine, N-(triphenylmethyl)- involves several steps:

Formation of N-carbobenzoxy-D-glutamate: D-glutamate reacts with carbobenzoxy chloride in the presence of an organic solvent such as N,N-dimethylformamide and a base like triethylamine.

Selective Protection: The N-carbobenzoxy-D-glutamate is then selectively protected at the alpha-carboxyl group using bromomethyl-benzene to form N-benzyloxycarbonyl-D-benzyl L-glutamate.

Formation of N-benzyloxycarbonyl-D-glutaminebenzylester: This intermediate is reacted with triethylamine, ethyl chloroformate, and ammonia under controlled temperatures to form N-benzyloxycarbonyl-D-glutaminebenzylester.

Introduction of Triphenylmethyl Group: The product is then reacted with triphenylmethanol in the presence of concentrated sulfuric acid to form N-benzyloxycarbonyl-N-triphenylmethyl-D-glutaminebenzylester.

Final Deprotection: The benzyloxycarbonyl and benzyl groups are removed to yield D-Glutamine, N-(triphenylmethyl)-.

Industrial Production Methods: Industrial production methods for D-Glutamine, N-(triphenylmethyl)- typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: D-Glutamine, N-(triphenylmethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The triphenylmethyl group can be replaced by other functional groups under specific conditions.

Deprotection Reactions: The triphenylmethyl group can be removed using acidic conditions to yield the free amine.

Common Reagents and Conditions:

Acidic Conditions: Concentrated sulfuric acid is commonly used for the introduction and removal of the triphenylmethyl group.

Organic Solvents: N,N-dimethylformamide and other organic solvents are used to facilitate reactions and protect intermediates.

Major Products:

Aplicaciones Científicas De Investigación

Overview:

The compound serves as a valuable component in the pharmaceutical industry for developing peptide-based drugs. Its ability to enhance the stability and efficacy of therapeutic agents makes it crucial in drug formulation.

Applications:

- Peptide Therapeutics: Enhances bioactivity and stability of peptide drugs.

- Targeted Drug Delivery: Facilitates bioconjugation processes that allow for targeted delivery systems.

| Application | Description |

|---|---|

| Peptide Therapeutics | Improves stability and efficacy of drugs |

| Targeted Delivery | Enables attachment to biomolecules for targeting |

Bioconjugation

Overview:

D-Glutamine, N-(triphenylmethyl)- is instrumental in bioconjugation processes. This application allows researchers to attach peptides to various biomolecules, which is essential for creating targeted therapies.

Benefits:

- Targeted Therapies: Enhances the specificity of drug delivery systems.

- Research Utility: Useful in studying interactions between peptides and other biological molecules.

Neuroscience Research

Overview:

This compound is valuable in neuroscience for studying neuropeptides and their signaling pathways. It aids in understanding brain functions and potential therapeutic targets for neurological disorders.

Applications:

- Neuropeptide Studies: Investigates the role of neuropeptides in signaling.

- Therapeutic Development: Contributes to advancements in treatments for neurological conditions.

Protein Engineering

Overview:

D-Glutamine, N-(triphenylmethyl)- is used in protein engineering to modify proteins for improved functionality or new properties. This application is essential in biotechnology and enzyme development.

Key Features:

- Modification Capabilities: Allows researchers to create proteins with enhanced properties.

- Industrial Applications: Useful in enzyme development and other biotechnological processes.

Case Studies

-

Peptide-Based Therapeutics:

- Research demonstrated that peptides incorporating D-glutamine derivatives exhibit enhanced stability and bioactivity, making them suitable for therapeutic applications against diseases like cancer.

-

Protein Structure Studies:

- Studies utilizing this compound have shown its effectiveness in maintaining protein structure integrity during synthesis, which is crucial for understanding protein folding and function.

-

Development of Peptide Probes:

- D-glutamine derivatives have been employed as building blocks for peptide probes targeting specific biological pathways, aiding drug discovery efforts.

Mecanismo De Acción

The mechanism of action of D-Glutamine, N-(triphenylmethyl)- primarily involves its role as a protecting group. The triphenylmethyl group stabilizes the amino acid, preventing it from reacting with other compounds during synthesis. Upon completion of the desired reactions, the triphenylmethyl group can be removed under acidic conditions, revealing the free amine group for further reactions .

Comparación Con Compuestos Similares

N-fluorenylmethoxycarbonyl-N-triphenylmethyl-D-glutamine: Similar in structure but includes an additional fluorenylmethoxycarbonyl group.

N-carbobenzoxy-D-glutamine: Another derivative of D-glutamine used in peptide synthesis.

Uniqueness: D-Glutamine, N-(triphenylmethyl)- is unique due to its specific use as a protecting group in peptide synthesis, offering stability and ease of removal under controlled conditions .

Actividad Biológica

D-Glutamine, N-(triphenylmethyl)- is a modified form of the amino acid glutamine, which plays a crucial role in various biological processes. This compound is particularly noted for its unique structure, which includes a triphenylmethyl (trityl) group that enhances its stability and biological activity. This article explores the biological activity of D-Glutamine, N-(triphenylmethyl)-, focusing on its metabolic pathways, immunomodulatory effects, and potential therapeutic applications.

Chemical Structure and Properties

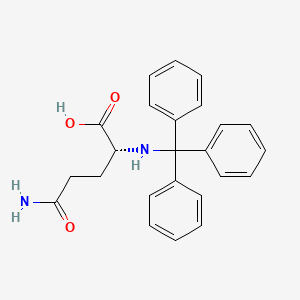

D-Glutamine, N-(triphenylmethyl)- is characterized by the following structural formula:

- Molecular Weight : 284.35 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Metabolic Role

Glutamine serves as a key nitrogen donor in various metabolic processes. It is involved in:

- Protein Synthesis : Glutamine is essential for the synthesis of proteins and other nitrogen-containing compounds.

- Energy Production : It can be converted into glucose through gluconeogenesis, providing an important energy source during metabolic stress .

- TCA Cycle Maintenance : D-Glutamine contributes to the tricarboxylic acid (TCA) cycle by replenishing intermediates like α-ketoglutarate .

Immunomodulatory Effects

D-Glutamine has significant immunomodulatory properties:

- Lymphocyte Function : It supports lymphocyte proliferation and cytokine production, enhancing immune responses .

- Macrophage Activity : The compound increases macrophage phagocytic activity and promotes the secretion of pro-inflammatory cytokines .

- Antioxidant Role : D-Glutamine helps maintain redox balance by increasing glutathione levels, thus protecting cells from oxidative stress .

Therapeutic Applications

Research indicates potential therapeutic uses for D-Glutamine, N-(triphenylmethyl)-:

- Cancer Treatment : Its ability to modulate metabolic pathways may enhance the efficacy of cancer therapies by targeting tumor metabolism .

- Gut Health : It plays a role in maintaining intestinal mucosal integrity and may be beneficial in conditions like inflammatory bowel disease (IBD) .

Case Study 1: Cancer Metabolism

A study demonstrated that inhibiting certain metabolic pathways in cancer cells while supplementing with D-Glutamine enhanced tumor cell death. The research highlighted how D-Glutamine could reroute metabolism to generate critical TCA cycle intermediates, thereby impairing tumor growth .

Case Study 2: Immune Function Enhancement

In a clinical trial involving patients with compromised immune systems, supplementation with D-Glutamine led to improved immune function markers, including increased lymphocyte counts and enhanced cytokine production. This suggests its potential as a supportive therapy in immunocompromised individuals .

Data Table: Biological Effects of D-Glutamine, N-(triphenylmethyl)-

Propiedades

IUPAC Name |

(2R)-5-amino-5-oxo-2-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c25-22(27)17-16-21(23(28)29)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,26H,16-17H2,(H2,25,27)(H,28,29)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDGZQRGAMRHNE-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.